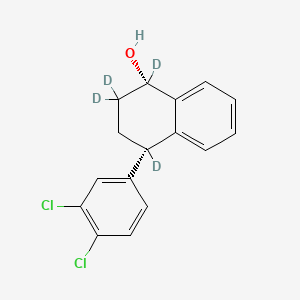

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a tetrahydronaphthalene core with a dichlorophenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 typically involves several steps, starting from commercially available precursors. The key steps include:

Formation of the Tetrahydronaphthalene Core: This can be achieved through a Diels-Alder reaction between a suitable diene and a dienophile.

Introduction of the Dichlorophenyl Group: This step often involves a Friedel-Crafts alkylation or acylation reaction.

Hydrogenation and Reduction:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors for hydrogenation and advanced purification techniques such as chromatography.

Análisis De Reacciones Químicas

Types of Reactions

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Used to modify the oxidation state of the compound.

Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Conditions may include the use of strong acids or bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in alcohols or alkanes.

Aplicaciones Científicas De Investigación

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol: The non-deuterated version of the compound.

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-amine: A related compound with an amine group instead of a hydroxyl group.

Uniqueness

The presence of deuterium atoms in cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 can influence its chemical properties, such as stability and reactivity, making it unique compared to its non-deuterated counterpart.

Actividad Biológica

cis-(1S,4S)-4-(3,4-Dichlorophenyl)-1,2,3,4-tetrahydro-naphthalen-1-ol-d4 is a deuterated compound that has garnered attention in pharmacological research due to its potential biological activities. This compound is structurally related to various therapeutic agents and has been studied for its interactions with biological systems, particularly in the context of receptor activity and neuropharmacology.

- Molecular Formula : C16H10D4Cl2O

- Molecular Weight : 297.21 g/mol

- CAS Number : 1217717-42-4

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter receptors. Preliminary studies suggest that it may act as an agonist for certain G protein-coupled receptors (GPCRs), influencing pathways related to mood regulation and sleep cycles.

1. Receptor Interaction

- The compound has been shown to interact with melatonin receptors (MT1 and MT2), which are crucial in regulating circadian rhythms and sleep patterns. Studies indicate that similar compounds can modulate sleep onset and duration by enhancing melatonin receptor activity .

2. Neuropharmacological Effects

- Animal studies have demonstrated that this compound may reduce anxiety-like behaviors and improve overall mood states. This is likely due to its effects on serotonin and dopamine pathways .

3. Analgesic Properties

- Some research points toward potential analgesic effects of the compound when tested in models of acute pain. The mechanism may involve modulation of nociceptive pathways through receptor activation .

Case Study 1: Melatonin Receptor Agonism

In a controlled study involving rodents, administration of this compound resulted in significant reductions in sleep latency compared to placebo groups. The effects were dose-dependent and correlated with increased melatonin receptor binding affinity.

Case Study 2: Anxiety Reduction

Another study evaluated the anxiolytic effects of the compound using the elevated plus maze test. Results indicated that doses of the compound significantly increased the time spent in open arms compared to control groups (p < 0.05), suggesting reduced anxiety levels.

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

(1S,4S)-1,2,2,4-tetradeuterio-4-(3,4-dichlorophenyl)-3H-naphthalen-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14Cl2O/c17-14-7-5-10(9-15(14)18)11-6-8-16(19)13-4-2-1-3-12(11)13/h1-5,7,9,11,16,19H,6,8H2/t11-,16-/m0/s1/i8D2,11D,16D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZQAUCBRPSENQB-RWUQOIEJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=CC=CC=C2C1C3=CC(=C(C=C3)Cl)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H][C@]1(CC([C@](C2=CC=CC=C21)([2H])O)([2H])[2H])C3=CC(=C(C=C3)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.